molecular formula C8H8O5 B3055305 (endo,endo)-Disodium 7-Oxabicyclo(2.2.1)hept-5-ene-2,3-dicarboxylate CAS No. 6385-60-0

(endo,endo)-Disodium 7-Oxabicyclo(2.2.1)hept-5-ene-2,3-dicarboxylate

Cat. No.: B3055305
CAS No.: 6385-60-0
M. Wt: 184.15 g/mol
InChI Key: ROWKCXLLOLDVIO-GUCUJZIJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(endo,endo)-Disodium 7-Oxabicyclo(2.2.1)hept-5-ene-2,3-dicarboxylate is a chemical compound with the molecular formula C8H6Na2O5 . It is known for its unique bicyclic structure, which includes an oxabicycloheptene ring system. This compound is often used in various chemical reactions and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (endo,endo)-Disodium 7-Oxabicyclo(2.2.1)hept-5-ene-2,3-dicarboxylate typically involves the reaction of maleic anhydride with furan in the presence of a base such as sodium hydroxide. The reaction proceeds through a Diels-Alder reaction, forming the bicyclic structure. The product is then neutralized with sodium hydroxide to yield the disodium salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

(endo,endo)-Disodium 7-Oxabicyclo(2.2.1)hept-5-ene-2,3-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce various alcohols or hydrocarbons .

Scientific Research Applications

(endo,endo)-Disodium 7-Oxabicyclo(2.2.1)hept-5-ene-2,3-dicarboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (endo,endo)-Disodium 7-Oxabicyclo(2.2.1)hept-5-ene-2,3-dicarboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to various receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(endo,endo)-Disodium 7-Oxabicyclo(2.2.1)hept-5-ene-2,3-dicarboxylate is unique due to its bicyclic structure, which imparts distinct chemical properties and reactivity. This makes it valuable in specific synthetic and industrial applications .

Properties

CAS No.

6385-60-0

Molecular Formula

C8H8O5

Molecular Weight

184.15 g/mol

IUPAC Name

(1S,2S,3R,4R)-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid

InChI

InChI=1S/C8H8O5/c9-7(10)5-3-1-2-4(13-3)6(5)8(11)12/h1-6H,(H,9,10)(H,11,12)/t3-,4+,5+,6-

InChI Key

ROWKCXLLOLDVIO-GUCUJZIJSA-N

SMILES

C1=CC2C(C(C1O2)C(=O)[O-])C(=O)[O-].[Na+].[Na+]

Isomeric SMILES

C1=C[C@H]2[C@H]([C@H]([C@@H]1O2)C(=O)O)C(=O)O

Canonical SMILES

C1=CC2C(C(C1O2)C(=O)O)C(=O)O

6385-60-0
66330-88-9

Related CAS

66330-88-9 (Parent)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(endo,endo)-Disodium 7-Oxabicyclo(2.2.1)hept-5-ene-2,3-dicarboxylate
Reactant of Route 2
(endo,endo)-Disodium 7-Oxabicyclo(2.2.1)hept-5-ene-2,3-dicarboxylate
Reactant of Route 3
(endo,endo)-Disodium 7-Oxabicyclo(2.2.1)hept-5-ene-2,3-dicarboxylate
Reactant of Route 4
(endo,endo)-Disodium 7-Oxabicyclo(2.2.1)hept-5-ene-2,3-dicarboxylate
Reactant of Route 5
(endo,endo)-Disodium 7-Oxabicyclo(2.2.1)hept-5-ene-2,3-dicarboxylate
Reactant of Route 6
(endo,endo)-Disodium 7-Oxabicyclo(2.2.1)hept-5-ene-2,3-dicarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.